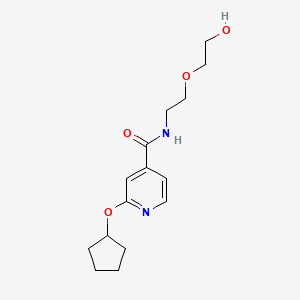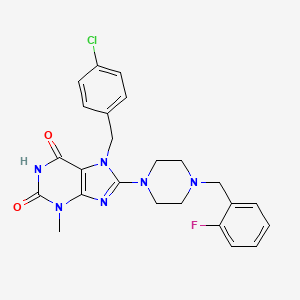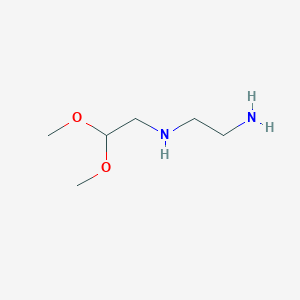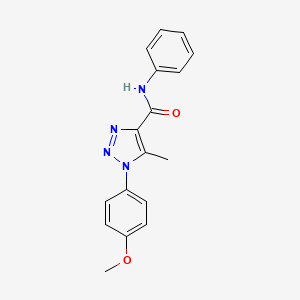![molecular formula C24H32N4OS B2859948 N-[(4-benzyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 477303-36-9](/img/structure/B2859948.png)
N-[(4-benzyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(4-benzyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is a complex organic compound. It contains an adamantane structure, which is a type of diamondoid and a stable three-dimensional (3D) structure composed of three cyclohexane rings . Attached to this adamantane structure is a carboxamide group. The molecule also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that has been found to have various biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, compounds with similar structures are often synthesized through a series of reactions involving the formation of the triazole ring, followed by the addition of the adamantane and carboxamide groups . The synthesis of 1,2,4-triazole derivatives often involves the reaction of primary amines with esters under mild conditions .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of the adamantane, carboxamide, and 1,2,4-triazole groups. The adamantane structure is a rigid, three-dimensional structure, while the 1,2,4-triazole ring is a planar, aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the adamantane, carboxamide, and 1,2,4-triazole groups. For example, the adamantane group could contribute to the compound’s lipophilicity, while the carboxamide and 1,2,4-triazole groups could contribute to its polarity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Catalytic Synthesis : N-Aryl(benzyl)adamantane-1-carboxamides, related to the compound , are synthesized using phosphorus trichloride, showing efficient yields. This method highlights a potential pathway for synthesizing related adamantane derivatives (Shishkin et al., 2020).
- Polyamide-Imides Incorporating Adamantyl Groups : Polyamide-imides (PAIs) with adamantyl groups show high thermal stability and mechanical strength, indicating the utility of adamantane derivatives in high-performance materials (Liaw & Liaw, 2001).
Coordination Polymers and Metal-Organic Frameworks
- Mixed-Ligand Copper(II) Metal-Organic Frameworks : Functionalized adamantane tectons, such as 1,3-bis(1,2,4-triazol-4-yl)adamantane, have been utilized in constructing heteroleptic copper(II) metal-organic frameworks, demonstrating the potential of adamantane derivatives in coordination chemistry (Senchyk et al., 2013).
Pharmaceutical Applications
- Adamantane 11-β-HSD-1 Inhibitors : Adamantane derivatives have been developed as inhibitors for 11-β-hydroxysteroid dehydrogenase-1, showing the potential for therapeutic applications (Becker et al., 2008).
Material Science
- Polyamides with Adamantyl Moieties : Polyamides incorporating adamantane demonstrate enhanced mechanical properties and thermal stability, indicating the value of adamantane derivatives in advanced material synthesis (Liaw et al., 1999).
Nanotechnology
- Nanoscale Tripodal Adamantanes for AFM Applications : Adamantane derivatives have been designed for atomic force microscopy, demonstrating the role of adamantane in the development of nanoscale measurement technologies (Li et al., 2003).
Zukünftige Richtungen
Future research could involve further exploration of the synthesis and characterization of this compound, as well as investigation of its potential biological activities. Given the known activities of other 1,2,4-triazole derivatives, it could be of interest in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
N-[(4-benzyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4OS/c1-2-8-30-23-27-26-21(28(23)16-17-6-4-3-5-7-17)15-25-22(29)24-12-18-9-19(13-24)11-20(10-18)14-24/h3-7,18-20H,2,8-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIKSKSPEWZULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-benzyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2859866.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2859870.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2859872.png)
![3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2859874.png)
![(E)-4-(Dimethylamino)-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylbut-2-enamide](/img/structure/B2859876.png)
![N5-(3,4-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2859877.png)
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2859879.png)

![N-(3,4-dimethylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859883.png)
![tert-butyl N-[4-[(6-chloropyrazin-2-yl)amino]cyclohexyl]carbamate](/img/structure/B2859885.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2859888.png)